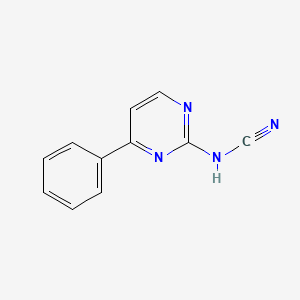

(4-フェニルピリミジン-2-イル)シアナミド

概要

説明

(4-Phenylpyrimidin-2-yl)cyanamide is an organic compound with the molecular formula C11H8N4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

科学的研究の応用

(4-Phenylpyrimidin-2-yl)cyanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It can be used in the development of new materials with specific properties.

作用機序

Target of Action

Cyanamide compounds have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The exact mode of action of (4-Phenylpyrimidin-2-yl)cyanamide is not well-documented. Cyanamide compounds are known to participate in various chemical reactions. For instance, cyanamide has been reported to act as a phosphate activating agent, catalyzing phosphate activation reactions in the presence of glyoxylate or pyruvate .

Biochemical Pathways

Cyanamide compounds have been implicated in prebiotic chemistry, participating in reactions leading to the formation of nucleotides, amino acids, and lipid precursors .

Result of Action

Cyanamide compounds have been implicated in various biological processes, including the activation of phosphate groups, which is crucial for the formation of phosphodiester bonds in nucleotides .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenylpyrimidin-2-yl)cyanamide typically involves the reaction of 4-phenylpyrimidine with cyanamide. One common method includes the use of benzylidene acetones and ammonium thiocyanates, followed by a series of steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods: Industrial production methods for (4-Phenylpyrimidin-2-yl)cyanamide are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity while maintaining cost-effectiveness and safety.

化学反応の分析

Types of Reactions: (4-Phenylpyrimidin-2-yl)cyanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce amines.

類似化合物との比較

- N-(4-Phenylpyrimidin-2-yl)guanidine

- 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine

- N-(4-Phenylpyrimidin-2-yl)thiourea

Comparison: (4-Phenylpyrimidin-2-yl)cyanamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity.

生物活性

(4-Phenylpyrimidin-2-yl)cyanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and mechanisms of action associated with this compound.

Synthesis

The synthesis of (4-Phenylpyrimidin-2-yl)cyanamide typically involves the reaction of appropriate pyrimidine derivatives with cyanamide. The general synthetic route may include:

- Formation of the pyrimidine core : This can involve cyclization reactions using substituted phenyl groups.

- Introduction of the cyanamide group : This is often achieved through nucleophilic addition reactions.

The purity and yield of synthesized compounds are critical for subsequent biological evaluations.

Anticancer Activity

Recent studies have demonstrated that (4-Phenylpyrimidin-2-yl)cyanamide exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro tests have shown that this compound can inhibit cell viability in human liver (HepG2) and lung (A549) cancer cells. The half-maximal inhibitory concentration (IC50) values are essential for quantifying its effectiveness:

These results suggest that (4-Phenylpyrimidin-2-yl)cyanamide may act as a promising anticancer agent.

The mechanism by which (4-Phenylpyrimidin-2-yl)cyanamide exerts its biological effects is thought to involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, it may target cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Studies indicate that the compound's structure allows it to bind effectively to the ATP-binding sites of these kinases, leading to decreased phosphorylation and subsequent inhibition of cell proliferation .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of various substituents on the phenyl and pyrimidine rings in modulating biological activity. Key observations include:

- Substituent Positioning : The position of substituents on the phenyl ring significantly influences potency against cancer cell lines.

- Electronic Effects : Electron-donating groups tend to enhance activity, while electron-withdrawing groups reduce it.

This information is crucial for optimizing lead compounds in drug development.

Case Studies

- Inhibition of CDK9 : A study focused on a series of pyrimidine derivatives, including (4-Phenylpyrimidin-2-yl)cyanamide, demonstrated potent inhibition against CDK9, with selectivity over other CDKs being a notable feature .

- In Vivo Efficacy : Preliminary in vivo studies have indicated that compounds similar to (4-Phenylpyrimidin-2-yl)cyanamide can reduce tumor growth in xenograft models, suggesting potential therapeutic applications beyond in vitro studies .

特性

IUPAC Name |

(4-phenylpyrimidin-2-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c12-8-14-11-13-7-6-10(15-11)9-4-2-1-3-5-9/h1-7H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWJEAXKOHSNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。